molecular formula C9H6ClNO2 B11818294 Methyl 2-chloro-5-ethynylnicotinate

Methyl 2-chloro-5-ethynylnicotinate

Cat. No.: B11818294
M. Wt: 195.60 g/mol
InChI Key: JIDAHYIZYBFWIM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-ethynylnicotinate is a chemical compound with the molecular formula C9H6ClNO2. It is a derivative of nicotinic acid and features a chloro and ethynyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-ethynylnicotinate typically involves the esterification of 2-chloro-5-ethynylnicotinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-ethynylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted nicotinates, oxidized derivatives, and reduced alkanes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-chloro-5-ethynylnicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-ethynylnicotinate involves its interaction with specific molecular targets. The chloro and ethynyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-5-ethynylnicotinate is unique due to the presence of both chloro and ethynyl groups on the nicotinic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

methyl 2-chloro-5-ethynylpyridine-3-carboxylate

InChI

InChI=1S/C9H6ClNO2/c1-3-6-4-7(9(12)13-2)8(10)11-5-6/h1,4-5H,2H3

InChI Key

JIDAHYIZYBFWIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C#C)Cl

Origin of Product

United States

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